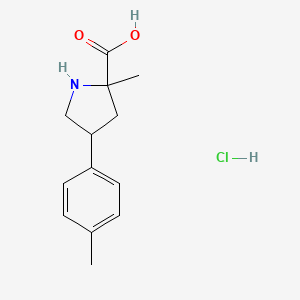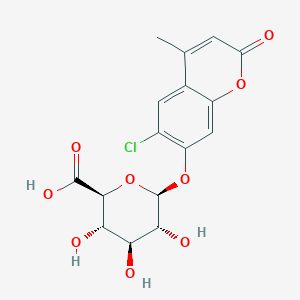
6-Chloro-4-methylumbelliferyl beta-D-glucuronide
描述
6-Chloro-4-methylumbelliferyl beta-D-glucuronide is a biochemical compound primarily used in scientific research. It is known for its role as a fluorogenic substrate for the detection of beta-glucuronidase activity. This compound is particularly useful in microbiology for identifying Escherichia coli, as well as in various biochemical assays .
作用机制
Target of Action
The primary target of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide is the enzyme beta-glucuronidase . This enzyme plays a crucial role in the metabolism of complex carbohydrates and glycosaminoglycans, which are essential components of many biological structures such as connective tissues, cell membranes, and capillaries .
Mode of Action
This compound acts as a fluorogenic substrate for beta-glucuronidase . When this compound is cleaved by the enzyme, it yields a blue fluorescence that can be seen under UV light . The fluorescence is pH-dependent, with excitation maxima at different wavelengths depending on the pH .
Biochemical Pathways
The action of this compound primarily affects the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where glucuronic acid is added to substances to increase their solubility and facilitate their excretion from the body .
Pharmacokinetics
As a substrate of beta-glucuronidase, it is likely to be metabolized in tissues where this enzyme is present and excreted in the urine .
Result of Action
The cleavage of this compound by beta-glucuronidase results in the release of a blue fluorescent compound . This fluorescence can be used as a marker for the presence and activity of beta-glucuronidase, allowing for the detection of this enzyme in various biological samples .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The fluorescence emitted upon cleavage by beta-glucuronidase is pH-dependent, with different excitation maxima at low and high pH . Therefore, the efficacy and stability of this compound may vary depending on the pH of its environment .
生化分析
Biochemical Properties
6-Chloro-4-methylumbelliferyl beta-D-glucuronide plays a crucial role in biochemical reactions involving beta-glucuronidase enzymes. When beta-glucuronidase cleaves the glycosidic bond in this compound, it releases 6-Chloro-4-methylumbelliferone, a fluorescent compound. This reaction is highly specific and sensitive, making it ideal for detecting beta-glucuronidase activity in various biological samples. The interaction between this compound and beta-glucuronidase is a classic example of enzyme-substrate specificity, where the enzyme recognizes and binds to the substrate, catalyzing its conversion to the fluorescent product .
Cellular Effects
This compound influences cellular processes by serving as a substrate for beta-glucuronidase enzymes. In cells expressing beta-glucuronidase, the cleavage of this compound results in the production of 6-Chloro-4-methylumbelliferone, which can be detected by its fluorescence. This property is utilized in various assays to monitor cell function, gene expression, and metabolic activity. The presence of this compound in cellular assays allows researchers to study the regulation of beta-glucuronidase expression and its impact on cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its recognition and binding by beta-glucuronidase enzymes. The enzyme catalyzes the hydrolysis of the glycosidic bond in this compound, releasing 6-Chloro-4-methylumbelliferone. This reaction is facilitated by the enzyme’s active site, which provides the necessary environment for the cleavage to occur. The fluorescent product, 6-Chloro-4-methylumbelliferone, can then be quantified using fluorescence spectroscopy, providing insights into the enzyme’s activity and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures (e.g., 4°C), but prolonged exposure to light and higher temperatures can lead to degradation and reduced efficacy. In in vitro studies, the fluorescence signal generated by this compound can be monitored over time to assess the stability of the enzyme-substrate complex and the kinetics of the enzymatic reaction .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At optimal concentrations, the compound effectively serves as a substrate for beta-glucuronidase, allowing for the detection of enzyme activity in various tissues. At higher doses, potential toxic or adverse effects may be observed, including interference with normal cellular functions and metabolic processes. It is essential to determine the appropriate dosage to achieve reliable results without causing harm to the animal subjects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the activity of beta-glucuronidase enzymes. Upon enzymatic cleavage, the released 6-Chloro-4-methylumbelliferone can be further metabolized or excreted by the cell. The interaction of this compound with beta-glucuronidase is a key step in the metabolic pathway, influencing the overall metabolic flux and the levels of metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues depend on various factors, including the presence of transporters and binding proteins. Once inside the cell, the compound can localize to specific compartments where beta-glucuronidase is active. The distribution of this compound can affect its accessibility to the enzyme and the efficiency of the enzymatic reaction .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In cells expressing beta-glucuronidase, the compound is typically localized to areas where the enzyme is active, such as lysosomes or the endoplasmic reticulum. The localization of this compound can impact its activity and function, as well as the overall efficiency of the enzymatic reaction .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide typically involves the glucuronidation of 6-Chloro-4-methylumbelliferone. This reaction is carried out under controlled conditions to ensure the correct attachment of the glucuronic acid moiety to the umbelliferone structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
6-Chloro-4-methylumbelliferyl beta-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: This reaction is catalyzed by beta-glucuronidase, resulting in the release of 6-Chloro-4-methylumbelliferone.
Oxidation and Reduction: These reactions can modify the functional groups on the umbelliferone moiety, although they are less common in typical applications.
Common Reagents and Conditions
Beta-glucuronidase: Used to catalyze the hydrolysis of the glucuronide bond.
Oxidizing and Reducing Agents: Utilized in specific research scenarios to study the stability and reactivity of the compound.
Major Products Formed
The primary product formed from the hydrolysis of this compound is 6-Chloro-4-methylumbelliferone, which is highly fluorescent and easily detectable .
科学研究应用
6-Chloro-4-methylumbelliferyl beta-D-glucuronide has a wide range of applications in scientific research:
Microbiology: Used for the rapid and sensitive identification of Escherichia coli by detecting beta-glucuronidase activity.
Biochemistry: Employed in various assays to measure enzyme activity and study gene expression.
Medicine: Utilized in diagnostic tests to detect bacterial infections and monitor enzyme deficiencies.
Industry: Applied in quality control processes to ensure the safety and efficacy of pharmaceutical products.
相似化合物的比较
Similar Compounds
4-Methylumbelliferyl beta-D-glucuronide: Another fluorogenic substrate used for similar applications but with different fluorescence properties.
6-Chloro-4-methylumbelliferone: The hydrolysis product of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide, used in various biochemical assays.
Uniqueness
This compound is unique due to its higher fluorescence intensity compared to similar compounds, making it more sensitive and reliable for detecting beta-glucuronidase activity .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO9/c1-5-2-10(18)24-8-4-9(7(17)3-6(5)8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-4,11-14,16,19-21H,1H3,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHZEATXDFGBFI-JHZZJYKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


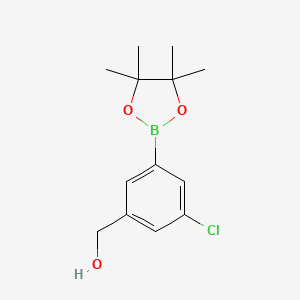
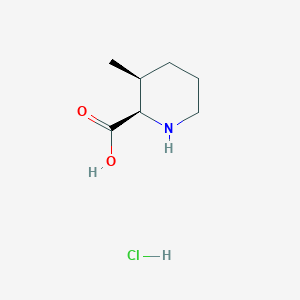
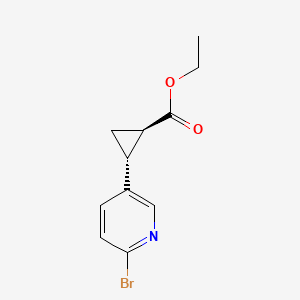
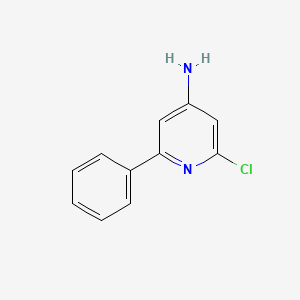
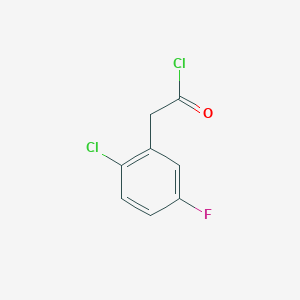

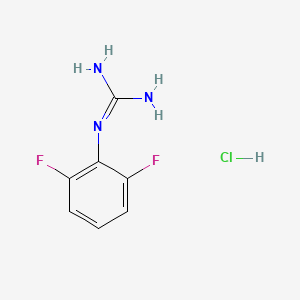
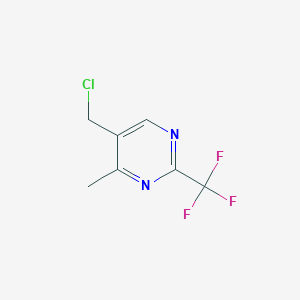
![Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B1433643.png)
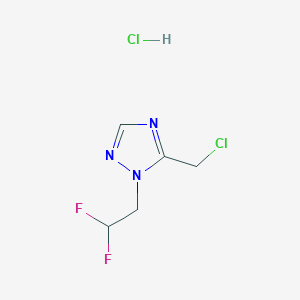
![2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1433646.png)


